Home > Products > Screening Compounds P126203 > 7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline
7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline - 727704-79-2

7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline

Catalog Number: EVT-3522576
CAS Number: 727704-79-2
Molecular Formula: C10H6Cl2N2O2
Molecular Weight: 257.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7,8-bis(Methoxymethyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolines

Compound Description: This series of compounds was designed and synthesized as potential epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. They are characterized by a benzodioxane framework, incorporated by regioselective O-alkylation of ethyl 3,4-dihydroxybenzoate via epoxide ring opening []. Notably, compounds 3f and 3k within this series displayed higher potency than the reference compound ZD-1839 in both EGF enzyme and EGFR autophosphorylation inhibition assays [].

2-Methyl-6-(aryl/hetaryl-azo)thiazolo[4,5-b]quinoxalines and 7-(aryl-/hetaryl-azo)[1,4]dioxino[2,3-b]quinoxalines

Compound Description: These compound series were synthesized and evaluated for their application as disperse dyes on polyester fibers []. The synthesis involved diazotization of 6-amino-2-methylthiazolo[4,5-b]quinoxaline and 7-amino[1,4]dioxino[2,3-b]quinoxaline followed by coupling with various hydroxy heterocyclic couplers and N,N-dialkyl substituted arylamines []. These compounds exhibited favorable dyeing properties, including good pick-up, moderate to very good light fastness, and good to excellent sublimation fastness on polyester fibers [].

7,8-dihydro-10H-[1,4]oxazino-[3',4':2,3]imidazo[4,5-g]quinoline-5,12-dione (19)

Compound Description: This tetracyclic heteroquinone analog was synthesized from 6,7-dichloro-5,8-quinolinedione as part of a study focused on developing new anticancer agents []. In vitro SRB assays revealed that compound 19 exhibited significant cytotoxicity against human colon tumor cells (HCT 15) with an IC50 value of 0.026 µg/mL, comparable to the potency of doxorubicin (IC50 = 0.023 µg/mL) [].

Overview

7,8-Dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline is a chemical compound with the molecular formula C10H6Cl2N2O2C_{10}H_6Cl_2N_2O_2 and a molecular weight of 257.07 g/mol. This compound belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and potential applications in drug discovery. The structure of this compound features a dioxin ring fused to a quinoxaline framework, which contributes to its unique properties and reactivity.

Source and Classification

The compound is classified under nitrogen-containing heterocyclic compounds, specifically as a dichloro-substituted quinoxaline derivative. It has been identified in various chemical databases and literature due to its relevance in medicinal chemistry and organic synthesis .

Synthesis Analysis

Methods

The synthesis of 7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline typically involves the cyclization of suitable precursors in the presence of chlorinating agents. One effective method includes the reaction of substituted o-phenylenediamine with oxalic acid derivatives under controlled conditions. This one-pot synthesis approach simplifies the process by eliminating the need for intermediate purification steps, making it more efficient and cost-effective .

Technical Details

  • Reagents: Commonly used reagents include o-phenylenediamine, diethyl oxalate, and chlorinating agents like phosphorus pentachloride.
  • Conditions: The reactions are often conducted in acidic or neutral solvents at elevated temperatures to facilitate cyclization and chlorination.
Molecular Structure Analysis

Structure

The molecular structure of 7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline features:

  • A quinoxaline core with two chlorine atoms at positions 7 and 8.
  • A dioxin ring that enhances its reactivity and biological activity.

Data

The compound exhibits a melting point of approximately 127.80°C and a boiling point around 361.6°C at atmospheric pressure. Its structural configuration allows for various interactions with biological molecules, contributing to its pharmacological properties.

Chemical Reactions Analysis

7,8-Dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline participates in several chemical reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction can be carried out using lithium aluminum hydride or sodium borohydride.
  • Substitution: Halogen substitution reactions may occur with nucleophiles such as amines or thiols to form various derivatives .
Mechanism of Action

The mechanism of action for 7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline involves its interaction with cellular biomolecules leading to enzyme inhibition or activation. It has been shown to induce G0/G1 phase cell cycle arrest and apoptosis in cancer cell lines through modulation of key signaling pathways. The compound likely binds to specific enzymes involved in cell cycle regulation and apoptotic processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Approximately 127.80°C.
  • Boiling Point: About 361.6°C at 760 mmHg.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses indicate that the compound's stability and reactivity are influenced by its molecular structure and substituents.

Applications

7,8-Dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline has several significant applications:

  • Medicinal Chemistry: Used as a building block for synthesizing more complex pharmaceutical compounds.
  • Biochemical Research: Serves as a probe in biochemical assays to study enzyme activities and interactions.
  • Industrial Applications: Employed in the production of specialty chemicals and materials due to its unique properties .
Introduction to Quinoxaline Derivatives in Medicinal Chemistry

Role of Quinoxaline Scaffolds in Drug Discovery

Quinoxaline-based pharmacophores have demonstrated exceptional versatility in drug discovery, yielding clinically significant agents across multiple therapeutic domains. The intrinsic bioisosteric properties of the quinoxaline nucleus allow it to mimic natural purine bases, facilitating interactions with various enzyme active sites and receptors. This molecular mimicry underpins the success of several FDA-approved drugs, including brimonidine (an alpha-2 adrenergic agonist for glaucoma treatment) and varenicline (a partial agonist at nicotinic acetylcholine receptors for smoking cessation). The structural adaptability of the quinoxaline scaffold enables precise modulation of pharmacokinetic properties, such as enhancing blood-brain barrier penetration for central nervous system targets or improving aqueous solubility for better bioavailability. Antimicrobial applications are particularly well-established, with sulfaquinoxaline serving as a potent veterinary antibacterial agent targeting dihydropteroate synthase. Recent investigations have expanded into anticancer applications, where quinoxaline derivatives exhibit promising topoisomerase II inhibition and hypoxia-selective cytotoxicity, especially in derivatives featuring the 1,4-di-N-oxide moiety. The capacity for polypharmacological targeting further enhances the value of quinoxaline scaffolds, as single molecular entities can be engineered to address multiple pathological pathways simultaneously [5] [6] [7].

Table 1: Clinically Exploited Quinoxaline Derivatives and Their Therapeutic Applications

Compound NameTherapeutic CategoryPrimary Biological TargetKey Structural Features
BrimonidineAntiglaucomaα2-Adrenergic receptorsImidazoline-quinoxaline fusion
VareniclineSmoking cessationNicotinic acetylcholine receptorsAzabicyclo-quinoxaline derivative
SulfaquinoxalineAntimicrobial (Veterinary)Dihydropteroate synthaseQuinoxaline-sulfonamide conjugate
XK469 (NSC 697887)Anticancer (Experimental)Topoisomerase IIβQuinoxalinephenoxypropionic acid

Structural Evolution of Polycyclic Quinoxaline Systems

The structural complexity of quinoxaline derivatives has progressively advanced through strategic ring annulation, culminating in optimized drug-like properties. The evolution from simple bicyclic quinoxalines to tricyclic frameworks like dioxino[2,3-g]quinoxaline represents a significant milestone in rational drug design. The [1,4]dioxino[2,3-g] fusion specifically incorporates an ethylene glycol diether bridge across positions 6 and 7 of the quinoxaline nucleus, creating a constrained planar structure that enhances receptor binding affinity through reduced conformational flexibility. This ring fusion simultaneously introduces two oxygen atoms into the molecular architecture, improving hydrogen-bonding capacity and imparting favorable dipole moments for target interactions. Synthetic methodologies for constructing these complex systems have evolved substantially, with modern approaches employing dehydrogenative coupling strategies using catalytic manganese complexes under basic conditions. These methods facilitate the efficient cyclization of ortho-quinone precursors or catechol derivatives with diaminoarenes, offering superior atom economy compared to classical condensation routes. The 7,8-dichloro substitution pattern further refines this structural template by providing electron-withdrawing character that enhances electrophilicity at adjacent positions, enabling regioselective nucleophilic displacement reactions essential for structure-activity relationship (SAR) exploration. Computational analyses reveal that the dioxino fusion significantly influences frontier molecular orbital energies, reducing the HOMO-LUMO gap and potentially facilitating charge-transfer interactions with biological targets [4] [5].

Significance of Chlorinated Quinoxaline Derivatives in Bioactive Molecule Design

Chlorination of quinoxaline derivatives represents a strategic molecular modification that profoundly influences both physicochemical properties and biological interactions. The introduction of chlorine atoms at the 7 and 8 positions of the dioxinoquinoxaline framework serves multiple purposes in drug design. Firstly, chlorine substituents impart substantial electron-withdrawing effects that significantly reduce electron density throughout the π-system, enhancing the compound's susceptibility to nucleophilic aromatic substitution (SNAr) reactions. This electronic modulation transforms the scaffold into a versatile synthetic intermediate for constructing complex derivatives through selective displacement of chlorine atoms with nitrogen, oxygen, or sulfur-based nucleophiles. Secondly, the steric bulk and hydrophobic character of chlorine atoms promote favorable van der Waals interactions within hydrophobic binding pockets of target proteins, enhancing binding affinity. This effect is particularly valuable in kinase inhibition and DNA intercalation processes. Thirdly, chlorine substituents improve metabolic stability by blocking sites of potential oxidative metabolism and increasing overall lipophilicity, thereby extending biological half-life. The 7,8-dichloro configuration specifically creates a symmetric substitution pattern that maintains molecular planarity, crucial for DNA-binding applications observed in antitumor compounds. From a synthetic chemistry perspective, the chlorine atoms serve as orthogonal protective groups that can be selectively manipulated under mild conditions to introduce complex functional groups, enabling efficient structure-activity relationship studies [7] [8].

Properties

CAS Number

727704-79-2

Product Name

7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline

IUPAC Name

7,8-dichloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxaline

Molecular Formula

C10H6Cl2N2O2

Molecular Weight

257.07 g/mol

InChI

InChI=1S/C10H6Cl2N2O2/c11-9-10(12)14-6-4-8-7(3-5(6)13-9)15-1-2-16-8/h3-4H,1-2H2

InChI Key

DNKJBNFYZKYVGM-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=C3C(=C2)N=C(C(=N3)Cl)Cl

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=C(C(=N3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.